![molecular formula C22H12BrCl5N2O2 B2456611 7-溴-4-(高氯苯甲酰)-5-苯基-4,5-二氢-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮 CAS No. 391218-99-8](/img/structure/B2456611.png)
7-溴-4-(高氯苯甲酰)-5-苯基-4,5-二氢-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H12BrCl5N2O2 and its molecular weight is 593.5. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of anxiety disorders, insomnia, and other neurological conditions. Its structural features allow it to interact with various biological targets, making it a valuable candidate for drug development.
GABA Receptor Modulation
Research indicates that 7-Bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one acts as a modulator of the gamma-aminobutyric acid (GABA) neurotransmitter system:
- Mechanism of Action : The compound enhances GABAergic activity by binding to GABA_A receptors, which leads to increased chloride ion influx and neuronal hyperpolarization. This results in anxiolytic and sedative effects.
Structure-Activity Relationship Studies
The compound is used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is crucial for optimizing the efficacy and safety profiles of new benzodiazepine derivatives.
Case Study 1: Anxiolytic Properties
A study demonstrated that the compound exhibited significant anxiolytic effects in animal models at varying doses. Lower doses effectively reduced anxiety without causing sedation, while higher doses resulted in pronounced sedative effects. This dual action highlights its potential for treating anxiety disorders while minimizing sedation-related side effects.
Case Study 2: Binding Affinity Studies
Binding affinity studies using radiolabeled versions of the compound indicated strong interactions with GABA_A receptors. These findings suggest that structural modifications can enhance binding affinity and selectivity for specific receptor subtypes, paving the way for targeted therapies.
生物活性
7-Bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H15BrN2O3
- Molecular Weight : 387.23 g/mol
- CAS Number : 118885-14-6
Pharmacological Activities
Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS), including anxiolytic, anticonvulsant, and sedative properties. The specific biological activities of 7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can be summarized as follows:
- Anxiolytic Effects : Similar to other benzodiazepines, this compound likely exhibits anxiolytic properties by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
- Anticonvulsant Activity : The compound may also demonstrate anticonvulsant effects, which are characteristic of many benzodiazepines due to their ability to modulate neuronal excitability.
- Sedative Properties : As a potential sedative, it could be used in managing sleep disorders or preoperative anxiety.
Structure-Activity Relationship (SAR)
Research into the SAR of benzodiazepines indicates that modifications to the benzene and diazepine rings can significantly affect biological activity. For instance:
- Substituents at the 7-position (like bromine) can enhance binding affinity at GABA-A receptors.
- The presence of electron-withdrawing groups (e.g., perchlorobenzoyl) can influence pharmacokinetics and potency.
Table 1: Summary of Structural Modifications and Their Effects
Position | Substituent | Effect on Activity |
---|---|---|
4 | Perchlorobenzoyl | Increases lipophilicity and binding |
5 | Phenyl | Enhances receptor affinity |
7 | Bromo | Modulates CNS activity |
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds in the benzodiazepine class:
- Study on Anxiolytic Activity : A comparative study demonstrated that derivatives with a bromine substituent at position 7 exhibited significantly higher anxiolytic effects compared to their unsubstituted analogs. This suggests that halogenation at this position is beneficial for enhancing pharmacological activity .
- Anticonvulsant Evaluation : In vivo studies indicated that compounds with similar structural frameworks provided notable protection against seizures induced by various convulsants in animal models . These findings support the potential use of 7-bromo derivatives in treating seizure disorders.
- Sedative Effects in Clinical Trials : Clinical evaluations have shown that benzodiazepines with modifications similar to those found in 7-bromo compounds provide effective sedation with manageable side effects compared to traditional sedatives .
属性
IUPAC Name |
7-bromo-4-(2,3,4,5,6-pentachlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrCl5N2O2/c23-11-6-7-13-12(8-11)21(10-4-2-1-3-5-10)30(9-14(31)29-13)22(32)15-16(24)18(26)20(28)19(27)17(15)25/h1-8,21H,9H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZCKOYZSNFOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrCl5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。